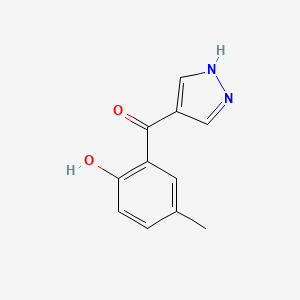
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of a hydroxy group, a methyl group, and a pyrazole ring attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 3-formyl-6-methylchromone with phenylacetic acid hydrazide in an ethanol-water solution. Zinc acetate dihydrate is used as a catalyst, and the reaction mixture is stirred and refluxed for one hour, followed by continuous stirring for eight hours at 80°C. The mixture is then cooled to room temperature and filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and pyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-methylphenyl)methanone
Uniqueness
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups on the phenyl ring, along with the pyrazole moiety, allows for diverse chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
68100-94-7 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2-hydroxy-5-methylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-10(14)9(4-7)11(15)8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
Clé InChI |
HNRKGBNITJJCHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
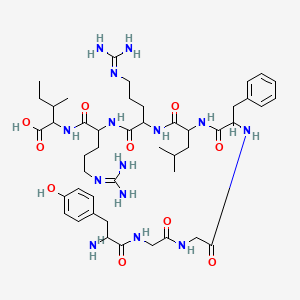
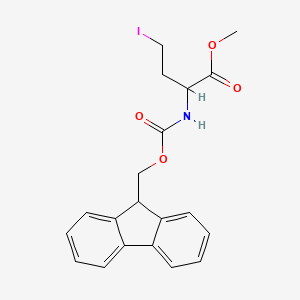
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)

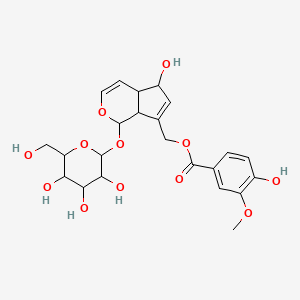
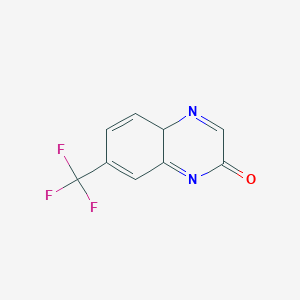
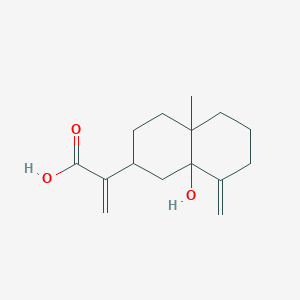
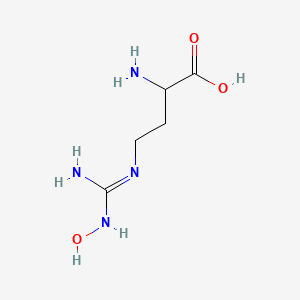
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
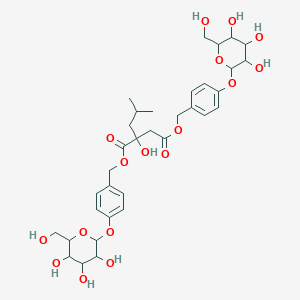
![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)
